Balenine

Übersicht

Beschreibung

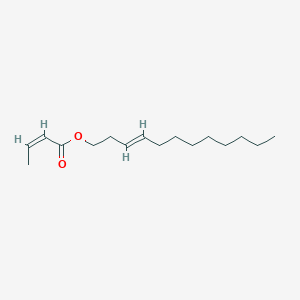

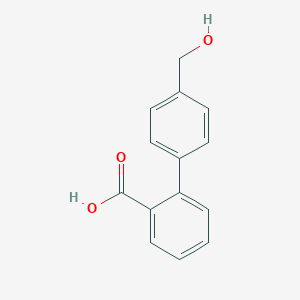

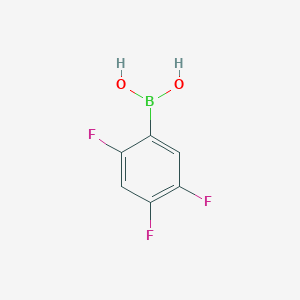

Balenine is an endogenous imidazole dipeptide, primarily found in the muscles and brain . It is composed of beta-alanine and 3-methyl-L-histidine . The exact biological properties of balenine are still not well known, although it is known to exhibit antioxidant activity .

Synthesis Analysis

Balenine is mainly found in the muscle of marine animals . It is derived from opah Lampris guttatus . In a study, the absorption of balenine in mouse blood was examined after the administration of a high-purity balenine prepared from opah muscle .Molecular Structure Analysis

The molecular formula of balenine is C10H16N4O3 . It has an average mass of 240.259 Da and a monoisotopic mass of 240.122238 Da .Chemical Reactions Analysis

While specific chemical reactions involving balenine are not detailed in the sources, the process of balancing chemical equations is a fundamental concept in chemistry .Wissenschaftliche Forschungsanwendungen

Balenine in Dietary Intake and Muscle Regeneration

Balenine, a homolog of carnosine, is known for its physiological effects including antioxidant properties and buffering activity, potentially contributing to anti-aging and detoxification of the body from free-radical species. It's commonly found in skeletal muscle cells and other tissues and has been studied for its occurrence in food and dietary intake for human health (Peiretti & Meineri, 2015). Furthermore, balenine has been observed to promote skeletal muscle regeneration by regulating the phagocytosis properties of immune cells. Dietary supplementation of balenine has shown to enhance muscle function and promote the expression of regeneration-related myogenic marker genes and cytokines, suggesting its potential role in muscle regeneration processes (Yang et al., 2022).

Antioxidant Activity of Balenine

Balenine has demonstrated antioxidant activity, notably through the activation of superoxide dismutase (SOD) in myotubes. This activity involves a decrease in superoxide anion and an increase in hydrogen peroxide generation, with SOD activity increasing in balenine-treated C2C12 myotubes. However, it does not increase the expression of SOD mRNA, indicating its specific effect on the enzyme's activity rather than its expression. These findings point towards balenine's contribution to antioxidant effects through the activation of SOD, highlighting its potential therapeutic applications (Yang et al., 2021).

Balenine in Biochemical Research

Balenine's concentration and bioavailability have been a subject of various research studies. A study aimed at validating a method for the determination of balenine in whale extracts and muscle samples, evaluating its applicability for determining other histidine-containing dipeptides, suggests the method's effectiveness and its importance in biochemical research involving balenine (Valdersnes, Birkenes, & Frøyland, 2017). Another study focused on the absorption of balenine in mouse blood after administration, marking the first report on the absorption of food-derived balenine in mouse blood and setting a precedent for future clinical trials (Shigemura et al., 2022).

Physiological Function and Safety of Dietary Balenine

The safety evaluation and physiological function of dietary balenine derived from opah Lampris guttatus in skeletal muscle of mice have been studied, indicating no significant side effects at certain concentrations. Dietary balenine contributes to the regulation of mitochondrial biogenesis, metabolism, and SOD activity in skeletal muscle, suggesting its potential benefits and safety as a dietary supplement (Yang et al., 2021).

Wirkmechanismus

Safety and Hazards

A study focused on the safety evaluation of dietary balenine derived from opah Lampris guttatus in skeletal muscle of mice found that there were no significant differences among different concentrations (0–1%) of balenine diet in the basic data included the weight of body weight, food intake, skeletal muscle and some organs, indicating that less than 1% dietary balenine showed no side effects .

Eigenschaften

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-14-5-7(12-6-14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRNWACWRVGMKD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Balenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

331-38-4 | |

| Record name | Balenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of balenine?

A1: Balenine has a molecular formula of C9H14N4O3 and a molecular weight of 226.24 g/mol. []

Q2: Does the structure of balenine influence its properties?

A2: Yes, the structure of balenine, particularly the presence of the imidazole ring, contributes to its buffering capacity. [, ] The position of the methyl group on the imidazole ring differentiates balenine from its isomers, carnosine and anserine. [, ]

Q3: How does the buffering capacity of balenine compare to other related compounds?

A3: While balenine possesses buffering capacity, it is less effective than carnosine and anserine in the physiological pH range and shows a greater temperature dependence. []

Q4: In which organisms is balenine predominantly found?

A4: Balenine is found in high concentrations in the muscle tissue of marine mammals, reptiles, and certain bird species. [, , , ] It was first identified in whale meat. []

Q5: How does balenine content vary among different species?

A5: Balenine content varies greatly between species. For example, opah (Lampris guttatus) has been shown to contain a remarkably high amount of balenine, even exceeding that found in some species of baleen whales. []

Q6: Can balenine be detected in humans?

A6: Humans primarily store histidine dipeptides as carnosine. While balenine is not synthesized by the human body, it can be detected in plasma after ingestion of balenine-rich foods like opah. []

Q7: Is balenine metabolized differently compared to other histidine dipeptides?

A7: Studies in cockerels suggest that balenine is relatively stable compared to other histidine dipeptides like carnosine. This stability may impact the accuracy of using Nτ-methylhistidine excretion as a measure of muscle protein breakdown. [, ]

Q8: Does balenine have antioxidant properties?

A8: While the antioxidant capacity of balenine itself has not been extensively studied, research suggests that 2-oxo-balenine, a derivative, exhibits a much higher antioxidant capacity compared to balenine and other related dipeptides. []

Q9: Can balenine be used to enhance athletic performance?

A9: A study on recreational cyclists found that acute balenine supplementation did not improve performance in various cycling exercises. This contrasts with the ergogenic effects observed with carnosine and anserine. []

Q10: Does balenine impact muscle regeneration?

A10: A study using a cardiotoxin-induced muscle degeneration model in mice suggests that dietary balenine may promote muscle regeneration by enhancing the phagocytic activity of macrophages. []

Q11: Does balenine interact with specific enzymes?

A11: Research shows that balenine inhibits the catalytic activity of Pin1, a peptidyl prolyl cis/trans-isomerase. This enzyme plays a role in various cellular processes, and its inhibition by balenine could have implications for treating diseases like cancer and Alzheimer's disease. []

Q12: Can balenine influence taste perception?

A12: Studies indicate that balenine contributes to the taste of meat, imparting a slightly sweet and bitter taste. It can enhance the meaty flavor of food products. [] Additionally, balenine shows promise as a taste modifier in potassium chloride-containing foods and beverages, potentially masking the unpleasant bitter and harsh taste of potassium chloride. [, ]

Q13: How is balenine typically quantified?

A13: Several methods are available for balenine quantification, including:

- HPLC with pre-column derivatization: This method utilizes pre-column derivatization with phenyl isothiocyanate, followed by separation and detection using HPLC. []

- Hydrophilic interaction liquid chromatography (HILIC): This method offers a simple and rapid approach for separating and quantifying balenine, along with other histidine dipeptides and related compounds. [, , ]

- Automatic amino acid analyzer: This method involves hydrolyzing balenine into 3-methylhistidine and β-alanine, followed by quantification of 3-methylhistidine using an automatic amino acid analyzer. []

- High-performance liquid chromatography/tandem mass spectrometry (HPLC-ESI-MS/MS): Coupled with stable isotope dilution, this method enables highly sensitive and selective absolute quantification of balenine and its derivatives, even in complex matrices like meat. []

Q14: Can these methods differentiate balenine from other similar compounds?

A14: Yes, these analytical methods can effectively separate and quantify balenine, even in the presence of other structurally similar compounds like carnosine and anserine. [, , , , ]

Q15: What are some areas that require further research regarding balenine?

A15: Further research is needed to fully elucidate:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)